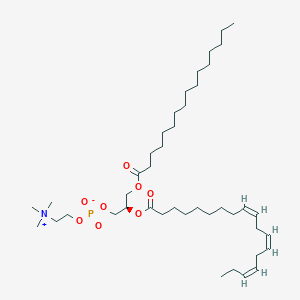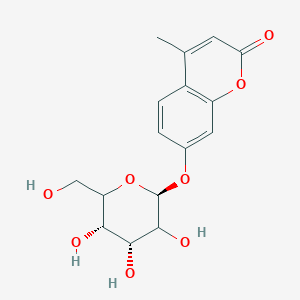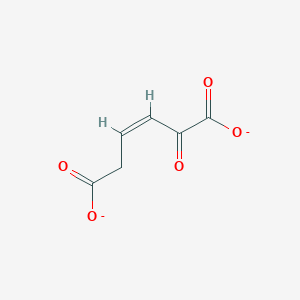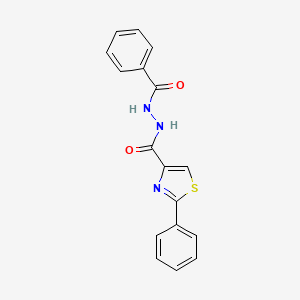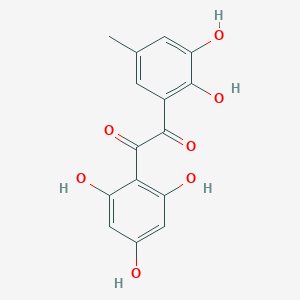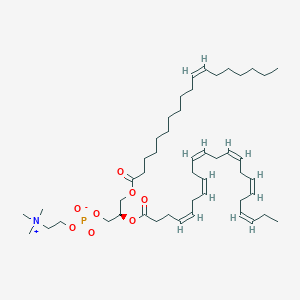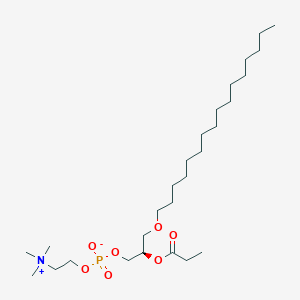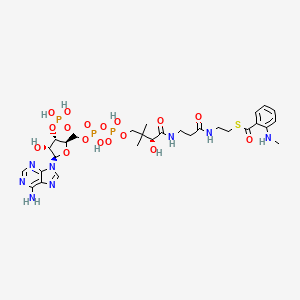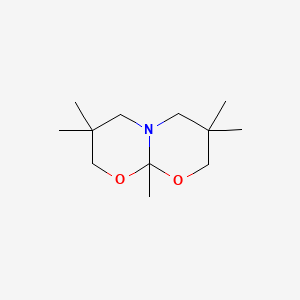
3,3,6,6,8a-Pentamethyltetrahydro-1,8-dioxa-4a-azanaphthalene
Vue d'ensemble
Description
3,3,6,6,8a-pentamethyltetrahydro-1,8-dioxa-4a-azanaphthalene is an oxazinooxazine.
Applications De Recherche Scientifique
Synthetic Applications
The synthesis of derivatives of azanaphthalenes, including 3,3,6,6,8a-Pentamethyltetrahydro-1,8-dioxa-4a-azanaphthalene, has been explored for various applications. Biffin, Brown, and Sugimoto (1970) developed synthetic routes for mono-, di-, and tri-methyl derivatives of 1,2-dihydro-1,2,4,6,8-penta-azanaphthalene. They utilized oxidation methods to produce fully aromatic penta-azanaphthalenes, which are structurally related to 3,3,6,6,8a-Pentamethyltetrahydro-1,8-dioxa-4a-azanaphthalene (Biffin, Brown, & Sugimoto, 1970).
Petrochemical Analysis
In petrochemical research, derivatives of azanaphthalene have been identified in various petroleum samples, highlighting their role in understanding the composition of crude oils. Schmitter, Ignatiadis, and Arpino (1983) found azanaphthalene derivatives in crude oils, indicating the potential use of similar compounds in petrochemical analysis (Schmitter, Ignatiadis, & Arpino, 1983).
Photochemical Reactions
Hata, Ono, and Kawasaki (1975) studied the photochemical reactions of azanaphthalene N-oxides, leading to the formation of parent amines. This research contributes to understanding the photoinduced reactions of compounds similar to 3,3,6,6,8a-Pentamethyltetrahydro-1,8-dioxa-4a-azanaphthalene (Hata, Ono, & Kawasaki, 1975).
Organic Synthesis
The role of azanaphthalenes in organic synthesis has been demonstrated through various research studies. For instance, Solomon and Lee (2011) explored quinoline (1-azanaphthalene) compounds for their medical benefits, indicating the potential application of related compounds in drug development (Solomon & Lee, 2011).
Electronic Structural Studies
Research on the electronic transitions and orbital interactions of azanaphthalenes, as conducted by Jordan et al. (1971), provides insights into the electronic properties of similar compounds, which could have implications in material science and electronics (Jordan et al., 1971).
Propriétés
Nom du produit |
3,3,6,6,8a-Pentamethyltetrahydro-1,8-dioxa-4a-azanaphthalene |
|---|---|
Formule moléculaire |
C12H23NO2 |
Poids moléculaire |
213.32 g/mol |
Nom IUPAC |
3,3,7,7,9a-pentamethyl-2,4,6,8-tetrahydro-[1,3]oxazino[2,3-b][1,3]oxazine |
InChI |
InChI=1S/C12H23NO2/c1-10(2)6-13-7-11(3,4)9-15-12(13,5)14-8-10/h6-9H2,1-5H3 |
Clé InChI |
HXCGBGUJRISVDD-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN2CC(COC2(OC1)C)(C)C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,3'S,4'R,5'S)-5'-(2-hydroxyethyl)-5-iodo-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1262829.png)
